Hydroquinone, 2-(di-2'-chloroethylamino)-5-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroquinone, 2-(di-2’-chloroethylamino)-5-methoxy- is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a hydroquinone core substituted with a di-2’-chloroethylamino group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydroquinone, 2-(di-2’-chloroethylamino)-5-methoxy- typically involves the following steps:
Starting Materials: The synthesis begins with hydroquinone and 2-chloroethylamine as the primary starting materials.
Substitution Reaction: The hydroquinone undergoes a substitution reaction with 2-chloroethylamine in the presence of a suitable catalyst, such as a Lewis acid, to form the intermediate compound.
Methoxylation: The intermediate compound is then subjected to methoxylation using methanol and a strong acid catalyst, such as sulfuric acid, to introduce the methoxy group at the 5-position of the hydroquinone ring.
Industrial Production Methods
Industrial production of Hydroquinone, 2-(di-2’-chloroethylamino)-5-methoxy- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Hydroquinone, 2-(di-2’-chloroethylamino)-5-methoxy- undergoes various chemical reactions, including:
Oxidation: The hydroquinone core can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives with different substitution patterns.
Substitution: The chloroethylamino group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the chloroethylamino group under mild conditions.
Major Products
The major products formed from these reactions include quinone derivatives, reduced hydroquinone derivatives, and various substituted hydroquinone compounds.
Scientific Research Applications
Hydroquinone, 2-(di-2’-chloroethylamino)-5-methoxy- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with DNA synthesis and repair mechanisms.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Hydroquinone, 2-(di-2’-chloroethylamino)-5-methoxy- involves its interaction with cellular components, particularly DNA. The chloroethylamino group can form covalent bonds with DNA, leading to cross-linking and disruption of DNA replication and transcription. This results in the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound also targets specific enzymes involved in DNA repair, further enhancing its anticancer effects.
Comparison with Similar Compounds
Hydroquinone, 2-(di-2’-chloroethylamino)-5-methoxy- can be compared with other similar compounds, such as:
Melphalan: An alkylating agent used in cancer treatment, which also contains a chloroethylamino group.
Chlorambucil: Another alkylating agent with a similar mechanism of action but different chemical structure.
Sarcolysine: A compound with a similar chloroethylamino group, known for its antitumor activity.
Uniqueness
The uniqueness of Hydroquinone, 2-(di-2’-chloroethylamino)-5-methoxy- lies in its specific substitution pattern on the hydroquinone core, which imparts distinct chemical and biological properties. Its ability to form stable covalent bonds with DNA and its potential as a multifunctional reagent in chemical synthesis make it a valuable compound in scientific research.
Properties
CAS No. |
63884-42-4 |
---|---|
Molecular Formula |
C11H15Cl2NO3 |
Molecular Weight |
280.14 g/mol |
IUPAC Name |
2-[bis(2-chloroethyl)amino]-5-methoxybenzene-1,4-diol |
InChI |
InChI=1S/C11H15Cl2NO3/c1-17-11-7-9(15)8(6-10(11)16)14(4-2-12)5-3-13/h6-7,15-16H,2-5H2,1H3 |
InChI Key |
JTUARZHCHIJJGF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)O)N(CCCl)CCCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.